3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Overview
Description
3’-hydroxy-2-methyl-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with a unique structure that includes both indole and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-hydroxy-2-methyl-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and subsequent functionalization to introduce the hydroxy and methyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the complex reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3’-hydroxy-2-methyl-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the indole core.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated indole compound.
Scientific Research Applications
3’-hydroxy-2-methyl-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-hydroxy-2-methyl-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-methyl-4H-pyran-4-one: Shares the hydroxy and methyl groups but has a different core structure.
2-hydroxy-2-methylpropiophenone: Similar in having hydroxy and methyl groups but differs in the overall molecular framework.
Uniqueness
What sets 3’-hydroxy-2-methyl-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one apart is its unique combination of the indole and benzyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above
Properties
IUPAC Name |
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-[(4-methylphenyl)methyl]indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-16-11-13-18(14-12-16)15-27-22-10-6-4-8-20(22)25(29,24(27)28)23-17(2)26-21-9-5-3-7-19(21)23/h3-14,26,29H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAUOFOXSCMFQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(C4=C(NC5=CC=CC=C54)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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